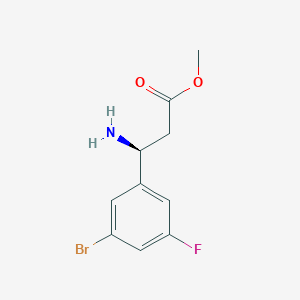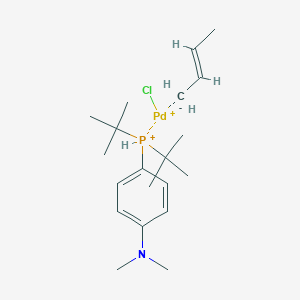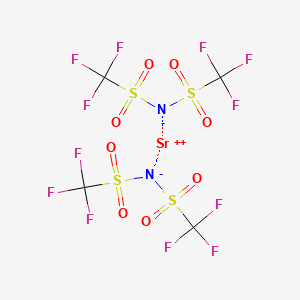![molecular formula C74H54BCoF24N6-4 B6301846 Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 CAS No. 1542135-29-4](/img/structure/B6301846.png)
Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is an anion with chemical formula [{3,5-(CF 3) 2 C 6 H 3} 4 B] −, commonly abbreviated as [BAr F4] −, indicating the presence of fluorinated aryl (Ar F) groups . It is sometimes referred to as Kobayashi’s anion in honor of Hiroshi Kobayashi who led the team that first synthesized it .
Synthesis Analysis
The sodium salt is the starting point for most BARF derivatives. It is prepared by treating Grignard reagents derived from XC 6 H 3 -3,5- (CF 3) 2 (X = Br, I) with NaBF 4 .Molecular Structure Analysis
The BARF ion has a tetrahedral geometry around the central boron atom but each of the four surrounding aryl groups is aromatic and planar .Chemical Reactions Analysis
Salts of this anion are known as solids and in both aqueous and non-aqueous solutions. BARF can be used in catalytic systems where the active site requires an anion which will not coordinate to the metal center and interfere with the catalytic cycle .Physical And Chemical Properties Analysis
Sodium tetrakis [3,5-bis (trifluoromethyl)phenyl]borate is a lipophilic ion which is insoluble in water. It is also strong against acids and oxidants .Applications De Recherche Scientifique
Hydrogen Bonding and Catalysis
Hydrogen bonding motifs in structurally characterized salts of cobalt trications, including tris(ethylenediamine) cobalt(III) complexes, have been extensively reviewed. These complexes, akin to the structural framework of SKJ-1, demonstrate potent hydrogen bond donor capabilities, influencing their application in enantioselective organic synthesis. The versatility of these cobalt complexes in catalysis is attributed to their varied interactions with organic substrates, enabling diverse modes of catalytic activation (Ghosh et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
The development and synthesis of organic semiconductors for application in OLED devices have seen significant advancement. Complexes similar to SKJ-1 could potentially play a role in the structural design and synthesis of materials for OLEDs, as they offer a platform for 'metal-free' infrared emitters, enhancing the performance and efficiency of these devices (Squeo & Pasini, 2020).
Coordination Chemistry
Advances in coordination chemistry have highlighted the use of neutral tris(azolyl)phosphane ligands in forming metal complexes. The synthesis, structural characterization, and applications of these complexes are of interest due to their synthetic advantages and potential applications. While not directly referencing SKJ-1, this research provides insights into the broader implications of cobalt complexes in coordination chemistry (Thakur & Mandal, 2016).
Triboluminescence
The phenomenon of triboluminescence, or light emission resulting from mechanical force, has been observed in metal complex compounds, including cobalt complexes. Studies focus on understanding the triboluminescence mechanism, which could have implications for developing force-responsive materials and sensors. This area suggests potential research applications for SKJ-1-like complexes (Szukalski et al., 2021).
Mécanisme D'action
Target of Action
It contains a component known as sodium tetrakis [3,5-bis (trifluoromethyl)phenyl]borate, also known as nabarf . This component is widely used as a catalyst in the cyclopolymerization of functionalized trienes .
Mode of Action
The nabarf component in skj-1 is known to activate unsaturated chemical bonds, which can promote various organic transformation reactions . This suggests that SKJ-1 may interact with its targets by activating certain chemical bonds, leading to changes in the targets’ structure or function.
Biochemical Pathways
Given the role of nabarf in promoting organic transformation reactions , it is plausible that SKJ-1 may affect pathways involving unsaturated chemical bonds. The downstream effects would depend on the specific pathways and targets involved.
Result of Action
Given its potential role in activating unsaturated chemical bonds , it may induce structural or functional changes in its targets, leading to alterations in cellular processes or pathways.
Action Environment
The action of SKJ-1 may be influenced by various environmental factors. For instance, the NaBArF component is known to be insoluble in water but strong against acids and oxidants . Therefore, the action, efficacy, and stability of SKJ-1 may vary depending on factors such as pH, presence of oxidants, and aqueous or non-aqueous environments.
Propriétés
IUPAC Name |
(2-azanidyl-1,2-diphenylethyl)azanide;cobalt(3+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.3C14H14N2.Co/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;3*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-12H;3*1-10,13-16H;/q-1;3*-2;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQKEZSRAUOPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H54BCoF24N6-4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1553.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6301776.png)



![4,4'-Bis(t-butyl-2,2'-bipyridine]bis[5-methyl-2-(4-methyl-2-pyridinyl-kN)phenyl-kC]iridium hexafluorophosphate, 95%](/img/structure/B6301829.png)
![[Palladacycle Gen. 4], 98%](/img/structure/B6301835.png)


![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)


![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)
